

Advanced Synthesis Guide: 2,4-Dinitro-6-phenylphenol

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Compound of Interest

Compound Name: 2,4-Dinitro-6-phenylphenol

CAS No.: 731-92-0

Cat. No.: B8660168

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Part 1: Executive Summary & Strategic Analysis

2,4-Dinitro-6-phenylphenol (DNPP) is a specialized nitroaromatic compound featuring a biphenyl core structure functionalized with a hydroxyl group and two nitro groups. Structurally, it is the phenyl analog of the herbicide Dinoseb. While historically explored for its pesticidal properties and as a metabolic uncoupler, current high-value applications focus on its role as a specialized intermediate in the synthesis of azo dyes, energetic materials, and as a probe for studying oxidative phosphorylation uncoupling mechanisms.

Retrosynthetic Logic

The synthesis of DNPP is governed by the principles of Electrophilic Aromatic Substitution (EAS). The presence of the phenyl group at the ortho position (relative to the phenol) and the hydroxyl group at position 1 dictates the regioselectivity.

- **Directing Groups:** The hydroxyl group (-OH) is a strong ortho, para-activator. The phenyl group is a weak activator but sterically bulky.
- **Target Positions:** With the ortho-position (C6) occupied by the phenyl ring, the highly activated positions remaining are C2 (ortho) and C4 (para).
- **Precursor Selection:** The most logical and commercially available precursor is 2-phenylphenol (o-phenylphenol).

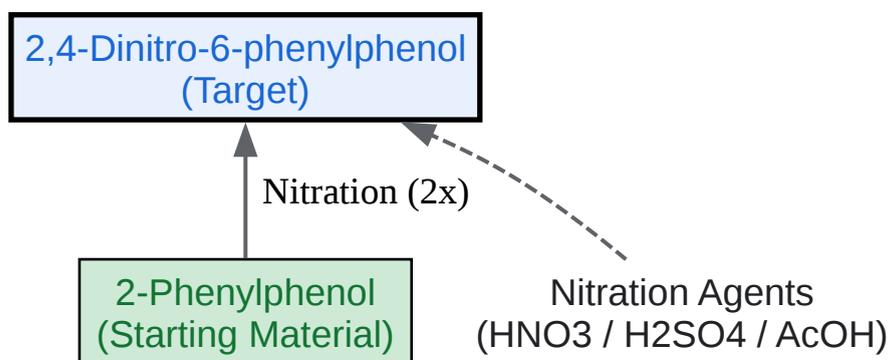


Figure 1: Retrosynthetic Disconnection of DNPP

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Part 2: Technical Synthesis Protocols

Protocol A: Direct Nitration in Glacial Acetic Acid (Recommended)

Best for: Laboratory scale, high purity, and minimizing oxidation byproducts.

This method utilizes glacial acetic acid as a solvent to moderate the oxidizing power of nitric acid, preventing the formation of tarry quinone byproducts common in the nitration of electron-rich phenols.

Reagents & Materials

Reagent	Specification	Equivalents	Role
2-Phenylphenol	>99% Purity	1.0 eq	Substrate
Nitric Acid	Fuming (90%) or Conc. (70%)	2.5 - 3.0 eq	Electrophile Source
Glacial Acetic Acid	Anhydrous	Solvent Vol. (10 mL/g)	Solvent/Moderator
Water	Deionized	-	Quenching

Step-by-Step Methodology

- Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer, dissolve 2-phenylphenol (10 g) in glacial acetic acid (100 mL).

- **Cooling:** Cool the solution to 0–5°C using an ice-salt bath. The solution may become viscous; ensure efficient magnetic or mechanical stirring.
- **Addition (First Nitration):** Add Nitric Acid (diluted 1:1 with acetic acid) dropwise over 30 minutes. Maintain internal temperature below 10°C.
 - **Mechanistic Insight:** The first nitro group adds primarily to the para-position (C4) due to steric hindrance at the ortho-position (C2) caused by the bulky phenyl group at C6.
- **Warming (Second Nitration):** Once addition is complete, allow the mixture to warm to room temperature. Then, slowly heat the mixture to 60–70°C for 1–2 hours.
 - **Observation:** Evolution of brown NO₂ fumes indicates active nitration. The solution will turn deep yellow/orange.
- **Quenching:** Pour the hot reaction mixture into 500 mL of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.
- **Isolation:** Filter the crude solid using a Buchner funnel. Wash strictly with cold water to remove acid traces.
- **Purification:** Recrystallize from Ethanol or a Chloroform/Hexane mixture.

Characterization Data

- **Appearance:** Yellow needles or crystalline powder.
- **Melting Point:** 202–204°C [1],[1] (Note: Distinct from the sec-butyl analog Dinoseb, which melts at ~46°C).
- **Yield:** Typical isolated yields range from 60–75%.

Protocol B: Sulfonation-Nitration (Industrial Route)

Best for: Large scale, cost-efficiency, and safety control.

This method involves sulfonating the phenol first.[2][3] The sulfonic acid groups protect the ring from oxidation and are subsequently displaced (ipso-substitution) or direct the incoming nitro

groups.



Figure 2: Sulfonation-Nitration Pathway

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- Sulfonation: Treat 2-phenylphenol with concentrated H₂SO₄ at 100°C for 1 hour. This forms the phenol-disulfonic acid species.
- Nitration: Cool to 50°C. Add concentrated HNO₃ slowly.
- Displacement: Heat to 90°C. The nitro groups displace the sulfonate groups (or fill unoccupied activated sites), generating the dinitrophenol product.
- Workup: Dilute with water and filter the precipitated product.

Part 3: Mechanistic Pathway

The formation of DNPP proceeds via Electrophilic Aromatic Substitution (EAS). The reaction kinetics are heavily influenced by the activating -OH group.

- Activation: The lone pair on the phenolic oxygen donates electron density into the ring (Resonance effect +M), activating positions 2, 4, and 6.
- Steric Control: Position 6 is blocked by the Phenyl ring. Position 2 is sterically crowded. Position 4 is most accessible.
- First Substitution: Nitronium ion (NO₂⁺) attacks C4, forming 4-nitro-2-phenylphenol.
- Second Substitution: The ring is now deactivated by the first nitro group but still activated by the -OH. The second NO₂⁺ attacks the remaining ortho site (C2), yielding **2,4-dinitro-6-phenylphenol**.

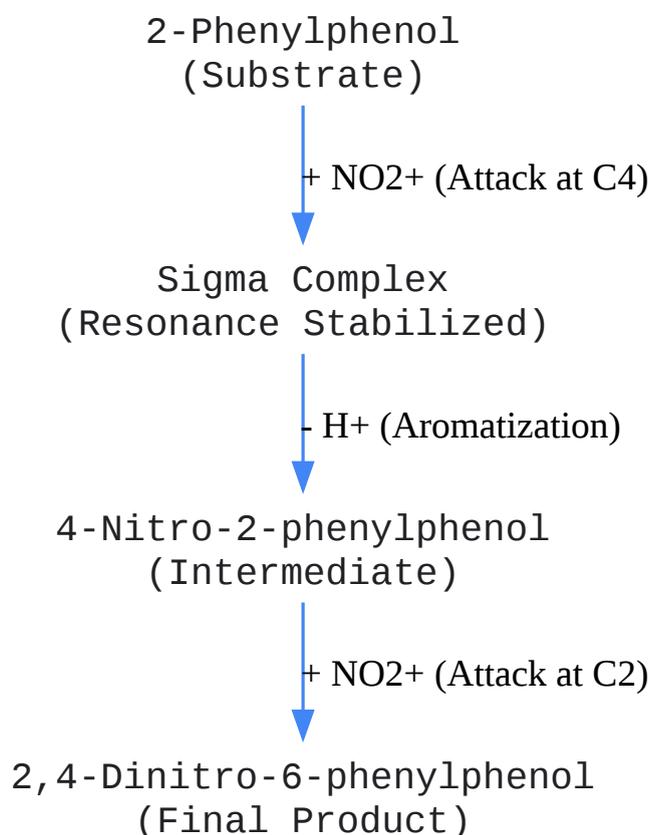


Figure 3: Stepwise Electrophilic Substitution Mechanism

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Part 4: Safety & Handling (Critical)

Warning: Dinitrophenols are toxic and possess explosive potential if allowed to dry completely or interact with heavy metals.

- **Uncoupling Agent:** DNPP acts as a mitochondrial uncoupler, disrupting oxidative phosphorylation. Inhalation or skin absorption can cause fatal hyperthermia. Always wear full PPE (gloves, respirator, face shield).
- **Explosion Hazard:** Like picric acid, polynitrated phenols can form shock-sensitive salts (picrates) with metals. Use glass or Teflon equipment only. Do not use metal spatulas.
- **Storage:** Store as a water-wet solid (10–20% moisture) to mitigate explosion risks during long-term storage.

References

- Borsche, W., & Scholten, B. (1917).[1] Über die Nitrierung von o-Oxydiphenyl (Nitration of o-hydroxydiphenyl). Berichte der deutschen chemischen Gesellschaft, 50(1), 596-605. (Classic reference establishing the melting point of 202-204°C).
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Sources

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